Sorafenib tosylate is a multi-kinase inhibitor investigated for its potential in various scientific research areas. [] This analysis will focus on its role in biological systems, excluding drug dosage and side effects.
Synthesis Analysis
One-Pot Synthesis: This approach involves converting 4-chloro-3-trifluoromethylaniline to its corresponding isocyanate using triphosgene. [] The isocyanate then reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to yield sorafenib, which is subsequently reacted with p-toluenesulfonic acid to produce sorafenib tosylate. [] This method offers advantages like simplified operation, reduced reaction time, and good yield. []
Alternative Starting Material: Another method utilizes 4-bromo-2-cyanopyridine as a starting material to synthesize 4-(4-aminophenoxy)-2-(formic acid) pyridine. [] This intermediate undergoes subsequent reactions to eventually form sorafenib tosylate. [] This approach simplifies reaction steps and potentially improves overall yield. []
Polymorphic Form I Synthesis: This method involves a multi-step process using N-methyl-4-chloro-pyridine carboxamide and p-aminophenol as starting materials. [] After several reactions, including nucleophilic substitution and condensation, the final step involves back-flow and salification with p-toluenesulfonic acid to obtain the desired polymorphic form I of sorafenib tosylate. [] This method boasts a simple and safe operational procedure with mild reaction conditions. []
Molecular Structure Analysis
Binary Inclusion Complex: Sorafenib forms a 1:1 molar ratio complex with β-CD, enhancing its solubility. [, ] This interaction likely involves the encapsulation of sorafenib within the hydrophobic cavity of β-CD. [, ]
Ternary Inclusion Complex: Incorporating hydrophilic polymers like PEG-6000 or HPMC with the binary complex further improves solubility and dissolution rate. []
Mechanism of Action
Sorafenib tosylate is a multi-kinase inhibitor, meaning it can block the activity of several different kinases involved in cell signaling pathways. [, ] While the specific kinases targeted can vary depending on the cell type and context, some common targets include:
RAF/MEK/ERK Pathway: Sorafenib inhibits this pathway, which plays a crucial role in cell growth and proliferation. [, , ] This inhibition has been observed in various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer. [, , ]
VEGFR and PDGFR: By targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), sorafenib can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. []
Physical and Chemical Properties Analysis
Solubility: Sorafenib tosylate exhibits poor water solubility, posing challenges for its delivery and bioavailability. [, , ] Different polymorphic forms display varying solubilities, impacting their applications. [] Researchers are exploring strategies like nanoformulations [, ] and inclusion complexes [, ] to enhance its solubility and dissolution rate.
Polymorphism: As mentioned earlier, sorafenib tosylate exists in multiple polymorphic forms, each with unique physicochemical properties. [, , , ] This polymorphism necessitates careful control of crystallization conditions during synthesis to obtain the desired form.
Particle Size and Morphology: Studies have investigated the impact of particle size and morphology on dissolution rate and bioavailability. [, , ] Reducing particle size to the nanoscale has shown promise in enhancing dissolution and therapeutic efficacy. [, ]
Applications
Cancer Research: Sorafenib tosylate is extensively studied for its anti-tumor effects in various cancer models, including hepatocellular carcinoma, [, , , , , , , ] renal cell carcinoma, [, ] pancreatic cancer, [] lung cancer, [, ] and gastric cancer. [] Researchers are investigating its impact on tumor growth, angiogenesis, and metastasis. [, , ]
Drug Delivery Systems: The poor water solubility of sorafenib tosylate has led to research on improving its delivery and bioavailability. Various strategies are being explored, including:
Nanoparticles: Formulating sorafenib tosylate into nanoparticles using methods like nanoprecipitation-ultrasonication [] and co-milling with supercritical extraction [] has shown promise in enhancing solubility, dissolution rate, and potentially therapeutic efficacy.
Microspheres: Biodegradable poly(D,L-lactic acid) microspheres containing sorafenib tosylate have been developed for potential use in transarterial chemoembolization therapy. [] These microspheres allow for controlled drug release and targeted delivery.
Inclusion Complexes: Forming inclusion complexes with beta-cyclodextrin and hydrophilic polymers has demonstrated significant improvement in solubility and dissolution rate of sorafenib tosylate. [, ] These complexes hold potential for enhancing oral bioavailability and therapeutic outcomes.
Electrospun Nanofibrous Scaffolds: Sorafenib tosylate has been incorporated into electrospun Ag/PMA nanofibrous scaffolds, showcasing potential for controlled drug release with external stimuli like light and heat. []
Parasitology: Sorafenib tosylate has shown inhibitory effects on the growth of Echinococcus granulosus, the parasite responsible for cystic echinococcosis. [] This finding suggests potential for developing novel treatments against parasitic infections.
Related Compounds
Sorafenib
Compound Description: Sorafenib, also known as sorafenib free base, is the active pharmaceutical ingredient in sorafenib tosylate. It acts as a multi-kinase inhibitor, targeting various kinases involved in tumor growth and angiogenesis. [, ]
Relevance: Sorafenib is directly related to sorafenib tosylate as it represents the free base form of the drug. Sorafenib tosylate is formed by reacting sorafenib with p-toluenesulfonic acid, creating a salt form with improved pharmaceutical properties such as solubility and stability. [, ]
Methyl Tosylate
Compound Description: Methyl tosylate is a chemical compound commonly used as an alkylating agent in organic synthesis. It acts as a source of the methyl group, readily participating in reactions where a methyl group is introduced into a molecule. []
Relevance: Methyl tosylate is identified as a potential genotoxic impurity in sorafenib tosylate synthesis. Genotoxic impurities are of concern due to their potential to cause DNA damage and mutations, potentially leading to adverse health effects. Therefore, its presence in sorafenib tosylate needs to be carefully controlled and monitored. []
Ethyl Tosylate
Compound Description: Similar to methyl tosylate, ethyl tosylate is an alkylating agent used in organic synthesis to introduce an ethyl group into molecules. []
Relevance: Like methyl tosylate, ethyl tosylate is also identified as a potential genotoxic impurity in sorafenib tosylate synthesis and requires careful control during the drug manufacturing process. []
Isopropyl Tosylate
Compound Description: Isopropyl tosylate, an alkylating agent, introduces an isopropyl group in organic synthesis. []
Relevance: Isopropyl tosylate is another potential genotoxic impurity found in sorafenib tosylate, highlighting the importance of monitoring and controlling these impurities during sorafenib tosylate synthesis. []
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used to treat various types of cancers. It works by binding to DNA, damaging the DNA and inhibiting cell division. []
Relevance: Cisplatin has been investigated in combination with sorafenib tosylate for potential synergistic anti-tumor effects. Studies have explored incorporating both drugs into biodegradable microspheres for transarterial chemoembolization therapy, aiming for a more targeted and effective treatment approach. []
4-(4-(3-(4-Chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2-carboxylic acid methyamide-4-methylbenzenesulfonate BAY 43 9006 BAY 43-9006 BAY 439006 BAY 545 9085 BAY 545-9085 BAY 5459085 BAY 673472 BAY-545-9085 BAY-673472 BAY5459085 Nexavar sorafenib Sorafenib N Oxide sorafenib N-oxide sorafenib tosylate
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal. Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Sorafenib is a member of the class of phenylureas that is urea in which one of the nitrogens is substituted by a 4-chloro-3-trifluorophenyl group while the other is substituted by a phenyl group which, in turn, is substituted at the para position by a [2-(methylcarbamoyl)pyridin-4-yl]oxy group. It has a role as an antineoplastic agent, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a tyrosine kinase inhibitor, an angiogenesis inhibitor, an anticoronaviral agent and a ferroptosis inducer. It is a pyridinecarboxamide, a member of monochlorobenzenes, an aromatic ether, a member of (trifluoromethyl)benzenes and a member of phenylureas. Sorafenib is a bi-aryl urea and an oral multikinase inhibitor. It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumour cell proliferation and tumour angiogenesis. First approved by the FDA and European Commission in 2007 for the treatment of hepatocellular carcinoma, sorafenib is also indicated to treat renal carcinoma and differentiated thyroid carcinoma. Sorafenib is a Kinase Inhibitor. The mechanism of action of sorafenib is as a Protein Kinase Inhibitor. Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal. Sorafenib is a natural product found in Aspergillus ochraceus, Curvularia lunata, and Asimina triloba with data available. Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. Sorafenib (rINN), marketed as Nexavar by Bayer, is a drug approved for the treatment of advanced renal cell carcinoma (primary kidney cancer). It has also received 'Fast Track' designation by the FDA for the treatment of advanced hepatocellular carcinoma (primary liver cancer), and has since performed well in Phase III trials.
Sorafenib is a small molecular inhibitor of Raf kinase, PDGF (platelet-derived growth factor), VEGF receptor 2 & 3 kinases and c Kit the receptor for Stem cell factor. A growing number of drugs target most of these pathways. The originality of Sorafenib lays in its simultaneous targeting of the Raf/Mek/Erk pathway. A niacinamide and phenylurea derivative that inhibits multiple intracellular and cell surface kinases thought to be involved in ANGIOGENESIS, including RAF KINASES and VEGF RECEPTORS. It is used in the treatment of advanced RENAL CELL CARCINOMA and HEPATOCELLULAR CARCINOMA, and for treatment of THYROID CARCINOMA refractory to radioactive iodine therapy. See also: Sorafenib Tosylate (has salt form).
Tetrindole hydrochloride is a racemate composed of equimolar amounts of (R)- and (S)-tetrindole hydrochloride. It has a role as an antidepressant, an EC 1.4.3.4 (monoamine oxidase) inhibitor and a serotonergic agonist. It contains a (R)-tetrindole hydrochloride and a (S)-tetrindole hydrochloride.
Tetrocarcin A is from cultures of strain No. T-90 designated as Micromonospora chalcea KY11091. Tetrocarcin has bacteriocidal activity against Bacillus subtilis, is new antitumor antibiotics.